Dicentrine

Descripción general

Descripción

La dicentrina es un alcaloide aporfínico que se encuentra en varias especies de plantas, principalmente de la familia Lauraceae, incluida Lindera megaphylla . Se ha estudiado por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, anticancerígenas y antinociceptivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dicentrina se puede aislar de fuentes naturales como Stephania tetrandrae Radix . El proceso de aislamiento implica técnicas de extracción y purificación. Además, las rutas sintéticas para la dicentrina implican métodos complejos de síntesis orgánica, incluido el uso de reactivos y catalizadores específicos para lograr la estructura química deseada .

Métodos de producción industrial: La producción industrial de dicentrina no está ampliamente documentada, pero generalmente implica la extracción a gran escala de fuentes vegetales seguida de procesos de purificación. También se está explorando el uso de métodos biotecnológicos para aumentar el rendimiento de la dicentrina a partir de cultivos vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones: La dicentrina sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura química para mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar la dicentrina.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir la dicentrina.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas de dicentrina .

Aplicaciones Científicas De Investigación

Anticancer Properties

Dicentrine exhibits significant anticancer activity, particularly in various types of cancer cells:

- Mechanism of Action : Research indicates that this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, studies have shown that this compound can induce G2/M arrest and apoptosis in HL-60 leukemia cells, with its analogues demonstrating even higher potency against topoisomerase II activity .

- Specific Cancers : this compound has been studied for its effects on lung adenocarcinoma and breast cancer, where it enhances TNF-α-induced apoptosis and inhibits cell invasion and migration . Its ability to suppress metastasis-associated proteins further highlights its potential as an antitumor agent .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory disorders:

- Cytokine Modulation : It enhances the apoptotic effects of TNF-α in A549 lung adenocarcinoma cells and inhibits the expression of antiapoptotic proteins, indicating its role in modulating inflammatory responses .

- Pain Management : S-(+)-dicentrine has shown antinociceptive effects in models of visceral pain, suggesting its potential use in pain management strategies .

Cardiovascular Applications

The compound has been studied for its cardiovascular benefits:

- Antiarrhythmic Effects : this compound is noted for its ability to influence cardiac action potentials and reduce mean arterial pressure in hypertensive models. It acts as an α1-adrenoceptor antagonist, which may help manage arrhythmias and hypertension .

- Lipid Regulation : In animal studies, this compound has been shown to decrease serum triglyceride levels and restore normal vascular function in cholesterol-rich diet models, indicating a potential role in managing hyperlipidemia .

Antimicrobial Activity

Research highlights this compound's antimicrobial properties:

- Antiparasitic Effects : this compound has shown activity against trypanosomes, suggesting its potential as a treatment for parasitic infections .

- Broad Spectrum Activity : Its antimicrobial effects extend to various pathogens, making it a candidate for further exploration in infectious disease treatments .

Analytical Aspects

Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic application:

- Isolation Techniques : Various methods for the separation and analysis of this compound have been documented, which are essential for ensuring quality control in pharmaceutical formulations .

- Bioavailability Challenges : Despite promising therapeutic effects, challenges related to bioavailability and solubility need to be addressed to enhance clinical efficacy .

Mecanismo De Acción

La dicentrina ejerce sus efectos a través de varios objetivos moleculares y vías:

Acción antiinflamatoria: La dicentrina modula la actividad del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) y la proteína activadora 1 (AP-1), lo que lleva a una reducción de la inflamación.

Acción anticancerígena: Mejora la apoptosis inducida por el factor de necrosis tumoral-alfa (TNF-α) en las células cancerosas al regular positivamente las actividades de la caspasa e inhibir las proteínas antiapoptóticas.

Efectos cardiovasculares: La dicentrina actúa como un antagonista del alfa-adrenorreceptor y bloquea los canales de sodio y potasio, lo que contribuye a sus propiedades antiarrítmicas.

Comparación Con Compuestos Similares

La dicentrina se compara con otros alcaloides aporfínicos como la dicentrinona, la tetrandrina y la fangchinolina:

La singularidad de la dicentrina radica en sus interacciones y vías moleculares específicas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Dicentrine is an aporphine alkaloid derived from several medicinal plants, notably Actinodaphne sesquipedalis and Lindera megaphylla. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, anti-inflammatory effects, and metabolic regulation. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

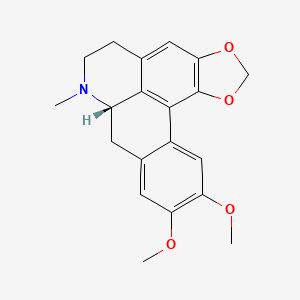

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be isolated through various methods, including solvent extraction and chromatographic techniques. The compound's molecular formula is , and it exhibits a complex pharmacokinetic profile that influences its therapeutic applications.

Pharmacological Activities

The biological activities of this compound have been extensively studied, revealing its potential in treating various health conditions. Key areas of activity include:

- Anticancer Effects : this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In a study involving HL-60 leukemia cells, this compound induced G2/M cell cycle arrest and apoptosis, demonstrating its potential as an antitumor agent .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

- Cardiovascular Benefits : The compound exhibits effects on blood pressure regulation and arrhythmia management, indicating its potential utility in cardiovascular therapies .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, suggesting its application in infectious disease management .

Case Studies

- Cancer Treatment : A study on this compound analogues revealed that one analogue was 28-fold more potent than this compound itself for inhibiting topoisomerase II activity in cancer cells. This highlights the potential for developing more effective derivatives based on the this compound structure .

- Inflammatory Disorders : Another investigation demonstrated that this compound reduced markers of inflammation in animal models, supporting its traditional use in herbal medicine for managing inflammatory conditions .

- Metabolic Effects : this compound has been linked to improvements in hyperlipidemia and metabolic syndrome parameters, suggesting a broader role in metabolic health management .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199651 | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-66-8 | |

| Record name | (+)-Dicentrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicentrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.